molecular formula C28H26N2O2 B15024307 (3E)-3-({1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-methyl-1,3-dihydro-2H-indol-2-one

(3E)-3-({1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-methyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B15024307
M. Wt: 422.5 g/mol
InChI Key: TXNMLKHROGKBMH-KOEQRZSOSA-N
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Description

(3E)-3-({1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-methyl-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that combines elements of indole and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-({1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-methyl-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Attachment of the Phenoxyethyl Group: This step involves the reaction of the indole derivative with 3,4-dimethylphenol in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).

    Formation of the Final Compound: The final step involves the condensation of the intermediate with an appropriate aldehyde or ketone to form the desired compound under basic or acidic conditions, depending on the specific reaction pathway.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-({1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-methyl-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indole derivatives.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with reagents like sodium hydride or organolithium compounds, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride in anhydrous conditions.

Major Products

Scientific Research Applications

(3E)-3-({1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-methyl-1,3-dihydro-2H-indol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3E)-3-({1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-methyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s indole core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological pathways. This interaction can lead to various effects, such as inhibition of enzyme activity or alteration of signal transduction pathways, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indomethacin and serotonin share the indole core structure.

    Phenoxy Compounds: Molecules such as 4-chlorophenoxyacetic acid and bisphenol A contain phenoxy groups.

Uniqueness

What sets (3E)-3-({1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-methyl-1,3-dihydro-2H-indol-2-one apart is the combination of both indole and phenoxy groups in a single molecule, providing a unique structural framework that can interact with multiple biological targets and exhibit diverse chemical reactivity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C28H26N2O2

Molecular Weight

422.5 g/mol

IUPAC Name

(3E)-3-[[1-[2-(3,4-dimethylphenoxy)ethyl]indol-3-yl]methylidene]-1-methylindol-2-one

InChI

InChI=1S/C28H26N2O2/c1-19-12-13-22(16-20(19)2)32-15-14-30-18-21(23-8-4-7-11-27(23)30)17-25-24-9-5-6-10-26(24)29(3)28(25)31/h4-13,16-18H,14-15H2,1-3H3/b25-17+

InChI Key

TXNMLKHROGKBMH-KOEQRZSOSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)OCCN2C=C(C3=CC=CC=C32)/C=C/4\C5=CC=CC=C5N(C4=O)C)C

Canonical SMILES

CC1=C(C=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C=C4C5=CC=CC=C5N(C4=O)C)C

Origin of Product

United States

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